molecular formula C17H18BrNO5S B2522800 4-((1-((2-bromophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1788680-82-9

4-((1-((2-bromophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2522800
CAS No.: 1788680-82-9
M. Wt: 428.3
InChI Key: JXZUCZUYQYSEJV-UHFFFAOYSA-N
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Description

4-((1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic small molecule characterized by a piperidine core linked via an oxygen atom to a 6-methyl-2H-pyran-2-one moiety. The piperidine nitrogen is functionalized with a sulfonyl group bearing a 2-bromophenyl substituent. Its synthesis likely follows established protocols for analogous compounds, such as sulfonylation of piperidine intermediates under basic conditions .

Properties

IUPAC Name

4-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]oxy-6-methylpyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO5S/c1-12-10-14(11-17(20)23-12)24-13-6-8-19(9-7-13)25(21,22)16-5-3-2-4-15(16)18/h2-5,10-11,13H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZUCZUYQYSEJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-((2-bromophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring is functionalized with a bromophenyl sulfonyl group through a sulfonylation reaction. This intermediate is then coupled with a pyranone derivative under specific reaction conditions to yield the final product. Common reagents used in these reactions include sulfonyl chlorides, bases like triethylamine, and solvents such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-((1-((2-bromophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-((1-((2-bromophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((1-((2-bromophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. The bromophenyl sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The piperidine moiety may enhance the compound’s binding affinity and selectivity for certain targets, while the pyranone ring can participate in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Sulfonyl Substituents

The sulfonyl group’s aromatic substituent significantly influences molecular properties. Key comparisons include:

Compound Name Substituent Molecular Formula Molecular Weight Key Features
4-((1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one 2-Bromophenyl C₁₇H₁₇BrNO₅S* ~427.3* Bromine at ortho position
4-({1-[(5-Bromothiophen-2-yl)sulfonyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one 5-Bromothiophen-2-yl C₁₅H₁₆BrNO₅S₂ 434.3 Thiophene ring with bromine
4-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one 2,6-Difluorophenyl C₁₇H₁₇F₂NO₅S 385.4 Fluorine substituents
4-({1-[(2-Chlorophenyl)methanesulfonyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one 2-Chlorophenylmethyl C₁₈H₁₉ClNO₅S 397.9 Chlorine and methylene spacer

Notes:

  • Halogen Effects : Bromine (Br) increases molecular weight and lipophilicity compared to fluorine (F) or chlorine (Cl) .

Functional Group Replacements

Replacing the sulfonyl group with other functional groups drastically changes reactivity:

Compound Name Functional Group Molecular Formula Molecular Weight
4-({1-[3-(2-Bromophenyl)propanoyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one Propanoyl C₂₀H₂₂BrNO₄ 420.3
1-Ethyl-3-(4-((1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)phenyl)urea Urea-linked sulfonyl C₂₁H₂₄FN₃O₄S 433.5

Key Insight: Propanoyl derivatives (e.g., ) lack the sulfonyl group’s electron-withdrawing effects, which may reduce metabolic stability compared to sulfonamides.

Discussion of Physicochemical Properties

  • Molecular Weight : The target compound (~427.3 g/mol) falls within the typical range for drug-like molecules, though bromine increases its weight compared to fluorine-substituted analogs .

Biological Activity

The compound 4-((1-((2-bromophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one represents a novel organic molecule with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for the compound is C17H19BrN2O3SC_{17}H_{19}BrN_2O_3S with a molecular weight of approximately 411.3 g/mol. The structure consists of a pyran ring, a sulfonamide linkage, and a piperidine moiety, which are essential for its biological activity.

Biological Activity Overview

Research indicates that compounds containing piperidine and sulfonyl groups often exhibit diverse biological properties, including:

  • Antimicrobial Activity : Many derivatives demonstrate significant antibacterial effects against various pathogens.
  • Enzyme Inhibition : The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) suggests potential applications in treating neurodegenerative diseases.
  • Anticancer Properties : Some studies indicate that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells.

The proposed mechanism of action for this compound involves:

  • Enzyme Interaction : The sulfonamide group may interact with the active sites of enzymes, leading to inhibition.
  • Receptor Binding : The piperidine ring facilitates binding to specific receptors, potentially modulating neurotransmitter activity.

Antimicrobial Studies

A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated the antimicrobial efficacy of similar sulfonamide compounds. Results indicated strong activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

Enzyme Inhibition

In vitro studies have shown that piperidine derivatives possess significant AChE inhibitory activity. For instance, compounds similar to the target molecule exhibited IC50 values indicating potent inhibition .

Anticancer Activity

Research indicates that derivatives with piperidine and sulfonamide functionalities can inhibit cancer cell proliferation. In vitro tests demonstrated that these compounds induced apoptosis in various cancer cell lines, showcasing their therapeutic potential .

Comparative Analysis

The following table summarizes key findings from studies on related compounds:

Compound NameBiological ActivityMIC (µg/mL)IC50 (µM)References
Compound AAntibacterial0.22-
Compound BAChE Inhibition-2.14
Compound CAnticancer-0.63

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